5-Chloro-1,2,3-thiadiazole
Overview
Description
5-Chloro-1,2,3-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and one chlorine atom This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include 5-chloro-1,2,3-thiadiazole, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets due to their ability to cross cellular membranes . The interaction of this compound with its targets could result in changes at the molecular level, leading to its biological effects.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes . This property could influence the bioavailability of this compound.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These activities could result from the interaction of this compound with its targets and the subsequent changes at the molecular and cellular levels.
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by various factors, including the properties of the biological targets and the cellular environment .
Biochemical Analysis
Biochemical Properties
5-Chloro-1,2,3-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclin-dependent kinases (CDKs) and cytokinin oxidase/dehydrogenase (CKX). The inhibition of CDKs by this compound can lead to the disruption of cell cycle progression, thereby exhibiting potential anticancer properties . Additionally, its interaction with CKX suggests a role in modulating plant growth and development . The nature of these interactions typically involves the binding of this compound to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death in multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The influence of this compound on cell function extends to the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby altering the cellular metabolic state and promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, the binding of this compound to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These interactions highlight the multifaceted nature of this compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent alterations in gene expression . These long-term effects underscore the importance of considering the duration of exposure when evaluating the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glutathione . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and function . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to cross biological membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to distinct cellular locations . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-1,2,3-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions, followed by cyclization to form the thiadiazole ring. Another method includes the reaction of 1,3-dichloroacetone with thiosemicarbazide, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of triazole derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Triazole Derivatives: Formed through substitution reactions with amines.
Oxidized and Reduced Thiadiazoles: Formed through oxidation and reduction reactions.
Scientific Research Applications
5-Chloro-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Comparison with Similar Compounds
1,2,4-Thiadiazole: Another isomer of thiadiazole with different substitution patterns and reactivity.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness of 5-Chloro-1,2,3-thiadiazole: The presence of the chlorine atom at the fifth position of the thiadiazole ring makes this compound unique. This substitution enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-chlorothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSOWZTBJWNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396271 | |
Record name | 5-Chloro-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-57-9 | |
Record name | 5-Chloro-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4113-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 5-Chloro-1,2,3-thiadiazole with organometallic reagents?
A1: 5-Chloro-1,2,3-thiadiazoles undergo a unique ring-opening reaction when treated with organolithium or Grignard reagents. [] This reaction results in the formation of alkynyl sulfides with the expulsion of nitrogen gas and chloride ion. The proposed mechanism involves a concerted trans-elimination of the leaving groups. This reaction pathway highlights the potential of 5-Chloro-1,2,3-thiadiazoles as precursors in the synthesis of alkynyl sulfide derivatives.
Q2: Can this compound be used to synthesize other heterocyclic systems?
A3: Yes, 5-Chloro-1,2,3-thiadiazoles are valuable building blocks for constructing diverse heterocyclic compounds. For instance, they react with sodium azide to form 5-diazoalkyl-1,2,3,4-thiatriazoles. [] Furthermore, reactions with aromatic and aliphatic 1,2-diamines yield novel bis[1,2,3]triazolo[1,5-b;5′,1′-f][1,3,6]thiadiazepine derivatives. [] This reaction proceeds through a multistep pathway involving Dimroth rearrangements and intramolecular cyclization, demonstrating the versatility of 5-Chloro-1,2,3-thiadiazoles in heterocyclic chemistry.
Q3: Is there a way to synthesize 5-amino-1,2,3-thiadiazoles from 5-Chloro-1,2,3-thiadiazoles?
A4: Yes, 5-amino-1,2,3-thiadiazoles, important intermediates in various synthetic schemes, can be synthesized from 5-chloro-1,2,3-thiadiazoles. [] A common method involves a multistep process starting from diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, with this compound as a key intermediate. Optimization of reaction conditions and purification techniques allows for obtaining high-purity 5-amino-1,2,3-thiadiazoles.
Q4: What are the implications of the Dimroth rearrangement in the context of this compound chemistry?
A5: The Dimroth rearrangement plays a crucial role in the reactivity of 5-chloro-1,2,3-thiadiazoles, especially with nucleophiles like hydrazines. [] This rearrangement involves the migration of a substituent between ring nitrogen atoms, impacting the final product structure. For example, 5-hydrazino-1,2,3-thiadiazoles can isomerize to 1-amino-5-mercapto-1,2,3-triazoles via a Dimroth rearrangement, highlighting the dynamic nature of these heterocyclic systems and their susceptibility to rearrangement reactions.
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